ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound used in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves several key steps:
Preparation of the bicyclo[2.2.1]heptan-2-ylmethanol precursor.
Reaction with 3-chloro-1,2-propanediol to introduce the hydroxypropyl group.
Coupling with piperazine-1-carboxylate to form the final compound.
Industrial Production Methods
Industrial production often leverages optimized synthetic routes to ensure high yield and purity. Common techniques include:
Batch reactions: : Employing controlled conditions to maximize efficiency.
Continuous flow processes: : Enhancing scalability and consistency.
Chemical Reactions Analysis
Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions:
Oxidation: : Conversion to corresponding ketones or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum.
Major Products
Oxidized products: Ketones, aldehydes.
Reduced products: Alcohols, amines.
Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is utilized in multiple research fields:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for possible therapeutic applications, particularly in drug development.
Industry: : Used in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways involved: : Inhibition of key biological pathways, leading to therapeutic outcomes such as reduced inflammation or antimicrobial action.
Comparison with Similar Compounds
Ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its bicycloheptane core and combination of functional groups. Similar compounds include:
Piperazine derivatives: : Sharing the piperazine ring but lacking the bicycloheptane core.
Bicycloheptane derivatives: : Similar core structure but different functionalization.
Its distinctiveness lies in the specific configuration and functionalization, offering unique chemical and biological properties compared to other compounds.
Hope this helps!
Properties
IUPAC Name |
ethyl 4-[3-(2-bicyclo[2.2.1]heptanylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4.ClH/c1-2-24-18(22)20-7-5-19(6-8-20)11-17(21)13-23-12-16-10-14-3-4-15(16)9-14;/h14-17,21H,2-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQCZODDFQFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.